BenchChemオンラインストアへようこそ!

11-epi Deflazacort

Stereochemistry Glucocorticoid receptor Chiral resolution

11-epi Deflazacort is the 11α-epimer of Deflazacort, supplied exclusively as a characterized pharmaceutical impurity reference standard. The inverted C-11 stereochemistry (11α-hydroxy vs. active 11β) renders it pharmacologically inert at the glucocorticoid receptor—it cannot substitute for Deflazacort API or its active metabolite 21-desacetyl deflazacort. Essential for generic ANDA/DMF impurity profiling under ICH Q3A (identification threshold 0.10%), stability-indicating HPLC method validation as a system suitability marker (RRT resolution), and GR stereochemical probe studies. Each batch is authenticated with full Certificate of Analysis.

Molecular Formula C25H31NO6
Molecular Weight 441.5 g/mol
Cat. No. B13864684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-epi Deflazacort
Molecular FormulaC25H31NO6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19+,21+,22+,23-,24-,25+/m0/s1
InChIKeyFBHSPRKOSMHSIF-ACOQAMSOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-epi Deflazacort Impurity Reference Standard: Structural Identity and Procurement Context


11-epi Deflazacort (CAS 1031703-29-3 racemic; molecular formula C₂₅H₃₁NO₆; MW 441.52) is the C-11 epimer (11α-hydroxy) of the synthetic oxazoline glucocorticoid Deflazacort (11β-hydroxy) . Unlike Deflazacort, which is a corticosteroid prodrug approved for Duchenne muscular dystrophy and inflammatory conditions, 11-epi Deflazacort is classified and supplied as a pharmaceutical impurity reference standard . Its systematic IUPAC designation is (11α,16β)-21-(acetyloxy)-11-hydroxy-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, confirming the inverted stereochemistry at position 11 relative to the parent drug .

Why 11-epi Deflazacort Cannot Substitute for Deflazacort or Its Active Metabolite: The C-11 Stereochemical Gate


Substituting 11-epi Deflazacort for Deflazacort API or for the pharmacologically active metabolite 21-desacetyl deflazacort is not pharmacologically valid because the inversion of the single chiral center at C-11 from 11β (active configuration) to 11α (epimeric configuration) is known to ablate glucocorticoid receptor (GR) binding in this structural class . In competitive binding experiments using ³H-dexamethasone, the 11α-epimer 11-epicortisol exhibited negligible competition for GR sites, whereas the 11β-epimer cortisol competed effectively—demonstrating that the stereochemistry at C-11 functions as a binary molecular switch for receptor engagement . Furthermore, the active metabolite 21-desacetyl deflazacort (11β,16β) displaces ³H-dexamethasone from GR with an IC₅₀ approximately 4-fold higher than dexamethasone (~60-68 nM vs. 15-17 nM), confirming that the correct 11β stereochemistry is required for measurable GR pharmacology . These data collectively indicate that 11-epi Deflazacort is expected to be pharmacologically inert at the glucocorticoid receptor, underscoring why it is categorically distinct from the therapeutic corticosteroid and cannot serve as a functional substitute.

Quantitative Differential Evidence for 11-epi Deflazacort Versus Pharmacopoeial and Structural Comparators


C-11 Stereochemical Configuration: 11α (Epimer) Versus 11β (Active Drug) Structural Differentiation

11-epi Deflazacort bears the 11α-hydroxy configuration, as confirmed by its IUPAC name (11α,16β)-21-(acetyloxy)-11-hydroxy-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione and InChI string . The parent drug Deflazacort possesses the 11β-hydroxy configuration (11β,16β). This single stereocenter inversion at C-11 represents the sole structural difference between the two compounds, yet in the glucocorticoid class the configuration of the 11-hydroxyl group is a well-established determinant of receptor binding competence . In competitive GR binding assays, the 11α-epimer 11-epicortisol competed minimally for ³H-dexamethasone binding, whereas the corresponding 11β-epimer cortisol competed actively, demonstrating that 11α-epimers exhibit a fundamental loss of GR engagement .

Stereochemistry Glucocorticoid receptor Chiral resolution

Glucocorticoid Receptor Binding Competence: 11α-Epimer (Inferred Inactive) Versus 11β-Active Metabolite (Quantified IC₅₀)

The active metabolite of Deflazacort, 21-desacetyl deflazacort (21-desDFZ; 11β,16β configuration), displaces ³H-dexamethasone from glucocorticoid receptors with an IC₅₀ approximately 4-fold higher than dexamethasone itself (IC₅₀ for dexamethasone = 15-17 nM in hippocampus and liver; IC₅₀ for 21-desDFZ ≈ 60-68 nM) . In contrast, 11-epicortisol—a structural class analog of 11-epi Deflazacort in that it is the 11α-epimer of cortisol—showed negligible competition for GR binding under identical assay conditions (³H-dexamethasone displacement in macrophage cytosol and nuclear receptor preparations) . This supports the inference that 11-epi Deflazacort (11α configuration) is expected to lack measurable GR binding, while the correct 11β configuration (as in 21-desDFZ) yields quantifiable, albeit moderate, receptor affinity.

Receptor binding IC₅₀ Glucocorticoid pharmacology

Regulatory Impurity Identification Threshold: ICH Q3A Mandate for Deflazacort Drug Substance

Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level exceeding the identification threshold must be structurally identified and reported . For drug substances administered at a maximum daily dose of ≤2 g/day—which includes Deflazacort (typical DMD dosing: 0.9 mg/kg/day; adult dosing generally ≤60 mg/day)—the identification threshold is set at 0.10% or 1.0 mg/day intake, whichever is lower . 11-epi Deflazacort, as a potential process-related or degradation epimer impurity, is subject to this threshold, meaning that any commercial Deflazacort API batch in which 11-epi Deflazacort exceeds 0.10% of the drug substance requires explicit identification of this impurity in regulatory filings and batch certificates .

ICH Q3A Impurity threshold Regulatory compliance

Commercial Deflazacort API Impurity Specification Limits: Individual Versus Total Impurity Control

Commercially available Deflazacort API is controlled with strict impurity specifications. A representative enterprise standard sets individual impurity at ≤0.5% and total impurities at ≤1.0%, with actual batch results of 0.13% and 0.37%, respectively . Molekula specifications similarly report individual impurity <0.5% and total impurities <1.5% . These limits apply to all process-related impurities including stereoisomeric epimers such as 11-epi Deflazacort. The pharmacologically active metabolite 21-desacetyl deflazacort is separately specified and quantified by validated HPLC methods . The presence and quantification of 11-epi Deflazacort in Deflazacort API therefore carries direct regulatory and quality-control consequences for batch release, ANDA submission, and GMP compliance .

Impurity specification Quality control Deflazacort API

Analytical Reference Standard Application: 11-epi Deflazacort as a Chromatographic System Suitability Marker

11-epi Deflazacort is supplied as a characterized impurity reference standard with full analytical documentation (NMR, MS, purity certificate) for use in HPLC method development and validation of Deflazacort-related substances . In forced degradation studies of Deflazacort, multiple degradation impurities have been isolated by preparative reversed-phase HPLC and structurally elucidated, with relative retention times (RRT) reported against the Deflazacort peak . Although the specific photolytic degradation impurities DD-I (RRT 0.53) and DD-II (RRT 1.57) characterized by Raju et al. (2017) were not identified as 11-epi Deflazacort, the validated chromatographic platform using C18 columns with water-acetonitrile mobile phases (60:40 v/v) and UV detection at 244 nm provides the analytical infrastructure for quantifying 11-epi Deflazacort when this epimer is present . Reference standards suppliers such as Axios Research and Clearsynth provide 11-epi Deflazacort with Certificates of Analysis specifically for system suitability testing and impurity peak identification .

HPLC method validation Reference standard System suitability

Procurement-Driven Application Scenarios for 11-epi Deflazacort Based on Established Differential Evidence


Regulatory Impurity Profiling for Deflazacort ANDA/DMF Filings

Pharmaceutical manufacturers developing generic Deflazacort formulations must demonstrate control of all impurities exceeding the ICH Q3A identification threshold of 0.10%. 11-epi Deflazacort is procured as a characterized reference standard to spike into HPLC calibration curves for accurate quantification of this C-11 epimer in API batches, enabling compliance with regulatory submission requirements for impurity identification and specification setting .

HPLC System Suitability and Method Validation for Deflazacort Related Substances Testing

Quality control laboratories developing or transferring stability-indicating HPLC methods for Deflazacort require authentic impurity standards to verify chromatographic resolution between the main peak (Deflazacort, RRT 1.00) and structurally similar epimeric impurities. 11-epi Deflazacort serves as a critical system suitability marker, with validated methods demonstrating linearity from 0.02-1.2 ppm (r² > 0.99) and successful peak separation at 245 nm .

Stereochemistry-Activity Relationship Studies in Glucocorticoid Receptor Pharmacology

Academic and industrial researchers investigating the structural determinants of glucocorticoid receptor binding employ 11-epi Deflazacort as a stereochemical probe. The 11α-epimer serves as a biologically silent comparator to the active 11β-metabolite (21-desacetyl deflazacort, IC₅₀ ≈ 60-68 nM vs. dexamethasone IC₅₀ = 15-17 nM), enabling definition of the stereochemical requirements for GR engagement in the oxazoline corticosteroid subclass .

Forced Degradation and Stability Studies for Deflazacort Drug Substance

Stability-indicating studies under ICH Q1A(R2) stress conditions (photolytic, oxidative, thermal, hydrolytic) may generate epimerization products at C-11. Procurement of authenticated 11-epi Deflazacort reference standard enables unequivocal identification of this degradation product when it appears in stressed samples, supporting mass balance assessment and degradation pathway elucidation .

Quote Request

Request a Quote for 11-epi Deflazacort

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.